(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester
CAS No.: 135711-62-5
Cat. No.: VC21137194
Molecular Formula: C20H42O6Si2
Molecular Weight: 434.7 g/mol
* For research use only. Not for human or veterinary use.
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester - 135711-62-5](/images/no_structure.jpg)
CAS No. | 135711-62-5 |
---|---|
Molecular Formula | C20H42O6Si2 |
Molecular Weight | 434.7 g/mol |
IUPAC Name | methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |
Standard InChI | InChI=1S/C20H42O6Si2/c1-18(2,3)27(8,9)25-14-12-20(23,17(22)24-7)13-15(16(14)21)26-28(10,11)19(4,5)6/h14-16,21,23H,12-13H2,1-11H3/t14-,15-,16?,20?/m1/s1 |
Standard InChI Key | DBNMGEIRSATOJZ-SSWGIJEZSA-N |
Isomeric SMILES | CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
SMILES | CC(C)(C)[Si](C)(C)OC1CC(CC(C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Canonical SMILES | CC(C)(C)[Si](C)(C)OC1CC(CC(C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Chemical Identity and Structural Properties
Basic Chemical Information
(1α,3R,4α,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester is a complex organic compound featuring multiple functional groups, including silyl ethers and hydroxyl groups. Its specific stereochemistry is critical to its applications in pharmaceutical synthesis. The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 135711-62-5 |
Molecular Formula | C₂₀H₄₂O₆Si₂ |
Molecular Weight | 434.71 g/mol |
IUPAC Name | methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |
Standard InChIKey | DBNMGEIRSATOJZ-SSWGIJEZSA-N |
Isomeric SMILES | CC(C)(C)Si(C)O[C@@H]1CC(CC@HOSi(C)C(C)(C)C)(C(=O)OC)O |
The compound possesses four key stereogenic centers, as indicated by its (1α,3R,4α,5R) designation, which significantly influences its reactivity and application in stereoselective synthesis pathways .
Structural Features and Conformation
The cyclohexane ring in this compound adopts a specific conformation that aligns with its stereochemical designations. The presence of the tert-butyldimethylsilyl (TBDMS) protecting groups at positions 3 and 5 provides selective protection of these hydroxyl groups while leaving the hydroxyl groups at positions 1 and 4 available for further chemical modifications . This selective protection is particularly valuable in multi-step synthesis where regioselective transformations are required.
Physical Properties
The compound exhibits specific solubility characteristics that influence its handling in laboratory settings. It demonstrates good solubility in common deuterated solvents used for NMR analysis:
Solvent | Solubility |
---|---|
CDCl₃ (Deuterated Chloroform) | Soluble |
CD₃OD (Deuterated Methanol) | Soluble |
These solubility properties make it suitable for spectroscopic characterization and for use in various organic synthesis protocols that utilize these solvents .
Synthesis Methods and Pathways
Established Synthetic Routes
The synthesis of (1α,3R,4α,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester typically involves the selective protection of hydroxyl groups on a cyclohexane derivative. A documented synthetic pathway involves the reaction of Cyclohexanecarboxylic acid, 1,3,4,5-tetrahydroxy-, methyl ester, (1α,3R,4α,5R)- with tert-Butyldimethylsilyl chloride .
Another well-documented synthesis route involves:
Mechanism and Reaction Considerations
The silylation reaction proceeds through nucleophilic attack of the hydroxyl oxygen atoms at positions 3 and 5 on the silicon atom of the tert-butyldimethylsilyl chloride. The reaction is facilitated by triethylamine, which serves as a base to neutralize the hydrogen chloride generated during the reaction. The selective protection of the hydroxyl groups at positions 3 and 5 over those at positions 1 and 4 can be attributed to steric and electronic factors that influence the relative reactivity of these positions .
This selective protection strategy is crucial for maintaining the desired stereochemistry and enabling further transformations at the unprotected hydroxyl positions.
Applications in Pharmaceutical and Organic Synthesis
Role in Vitamin D Derivative Synthesis
Structure-Activity Relationships and Comparative Analysis
Comparison with Related Compounds
The compound belongs to a family of selectively protected cyclohexane derivatives used in organic synthesis. When compared to similar compounds, several distinguishing features emerge:
The presence and position of the silyl protecting groups significantly influence the reactivity pattern and application scope of these compounds.
Structure-Function Relationships
The specific stereochemistry and protection pattern of the compound are directly related to its function in synthetic pathways. The (1α,3R,4α,5R) configuration provides a well-defined three-dimensional structure that translates into the stereochemistry of the final products, which is often crucial for their biological activity.
The selective protection of the hydroxyl groups at positions 3 and 5 allows for targeted modifications at positions 1 and 4, enabling the construction of more complex structures with precise control over stereochemistry. This selective reactivity is particularly valuable in the synthesis of biologically active compounds where the spatial arrangement of functional groups is critical for activity .
Supplier | Package Size | Approximate Price (USD) |
---|---|---|
Various Chemical Suppliers | 25 mg | $150.00 |
Aladdin Scientific | 50 mg | Variable pricing |
The relatively high cost is indicative of the compound's specialized nature and the complexity involved in its synthesis with the required stereochemical purity .
Analytical Methods and Characterization
Spectroscopic Analysis
The compound can be characterized using various spectroscopic methods, with NMR spectroscopy being particularly valuable for confirming its structure and stereochemistry. The presence of distinctive proton signals corresponding to the tert-butyl groups, methyl ester, and the cyclohexane ring protons provides a characteristic spectral fingerprint.
For comprehensive characterization, a combination of analytical techniques is typically employed:
Analytical Method | Information Provided |
---|---|
¹H NMR | Proton environments, confirmation of protecting groups |
¹³C NMR | Carbon skeleton, functional group identification |
FTIR | Identification of hydroxyl and ester carbonyl groups |
Mass Spectrometry | Molecular weight confirmation, fragmentation pattern |
X-ray Crystallography | Absolute stereochemical configuration |
These methods collectively provide robust confirmation of the compound's identity and purity, which is crucial for its application in pharmaceutical synthesis .
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